Home > Products > Building Blocks P3267 > Ethoxzolamide
Ethoxzolamide - 452-35-7

Ethoxzolamide

Catalog Number: EVT-267866
CAS Number: 452-35-7
Molecular Formula: C9H10N2O3S2
Molecular Weight: 258.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethoxzolamide, chemically known as 6-ethoxybenzothiazole-2-sulfonamide, is a heterocyclic sulfonamide compound. [] It belongs to a class of pharmacological agents known as carbonic anhydrase inhibitors (CAIs). [] In scientific research, Ethoxzolamide serves as a valuable tool for investigating various biological processes and systems due to its potent inhibitory action on carbonic anhydrase enzymes. [, , , ]

While specific synthesis methods are not extensively discussed within the provided literature, an analogue of Ethoxzolamide, 6-hydroxyethoxzolamide, was synthesized to improve corneal permeability while retaining carbonic anhydrase inhibitory activity. [] This involved modifying the chemical structure of Ethoxzolamide. A series of Ethoxzolamide analogues with benzene ring modifications were evaluated for solubility, pKa, partitioning, and permeability across rabbit corneas. []

A multi-technique approach combining X-ray powder diffraction (XRPD) data analysis with (13)C((15)N) solid-state Nuclear Magnetic Resonance (SS-NMR) and molecular modeling was employed to investigate the solid-state structure of Ethoxzolamide. [] The study aimed to determine the accuracy of this approach in distinguishing structural features and understanding the relationship between non-covalent interactions and supra-molecular architectures.

Acetazolamide

Compound Description: Acetazolamide, like ethoxzolamide, is a sulfonamide and a potent carbonic anhydrase (CA) inhibitor. It is clinically used to treat various conditions, including glaucoma, epilepsy, and altitude sickness. Acetazolamide exerts its ocular hypotensive effect by inhibiting CA in the ciliary body, thereby decreasing the secretion of aqueous humor and reducing intraocular pressure [].

Relevance: Acetazolamide is structurally related to ethoxzolamide, sharing the sulfonamide group responsible for CA inhibition [, , , , , , , , ]. Studies have compared the efficacy of acetazolamide and ethoxzolamide in various contexts, including glaucoma treatment [, , , ], anticonvulsant activity [], and effects on inorganic carbon accumulation in Chlamydomonas reinhardtii []. While both compounds exhibit similar pharmacological profiles, some studies suggest that ethoxzolamide might be more potent [, , ].

Methazolamide

Compound Description: Methazolamide is another sulfonamide CA inhibitor used clinically to treat glaucoma. It reduces intraocular pressure by decreasing the production of aqueous humor [].

Relevance: Methazolamide shares a structural similarity with ethoxzolamide, both being sulfonamide derivatives and potent CA inhibitors [, , , , , , ]. Comparative studies have investigated their efficacy in various contexts, such as glaucoma treatment [, ] and effects on aqueous humor dynamics []. While both compounds demonstrate similar therapeutic effects, their potencies and pharmacokinetic profiles may differ [].

Benzolamide

Compound Description: Benzolamide is a sulfonamide and a potent CA inhibitor, known for its relatively low membrane permeability compared to other CA inhibitors like ethoxzolamide [, ].

Relevance: Structurally similar to ethoxzolamide, benzolamide also acts as a CA inhibitor, but its low cell membrane permeability distinguishes it from the highly permeable ethoxzolamide [, ]. This difference in permeability influences their respective pharmacological profiles and clinical applications.

Dorzolamide (MK-507)

Compound Description: Dorzolamide (originally designated as MK-507) is a topically administered CA inhibitor used in treating glaucoma. It acts by decreasing aqueous humor production [].

MK-927

Compound Description: MK-927 is a topically administered CA inhibitor designed for glaucoma treatment. Its mechanism of action involves reducing aqueous humor production to lower intraocular pressure [].

Relevance: Similar to ethoxzolamide, MK-927 is a CA inhibitor used in glaucoma management []. The research highlights the potential of topical CA inhibitors in effectively reducing intraocular pressure. Both compounds demonstrate the therapeutic potential of targeting CA for managing glaucoma.

6-Hydroxyethoxzolamide

Compound Description: This compound is a synthetic analogue of ethoxzolamide, designed to enhance corneal permeability while retaining CA inhibitory activity []. It was developed with the goal of improving the efficacy of topical glaucoma treatment.

Relevance: 6-Hydroxyethoxzolamide is structurally related to ethoxzolamide, and its development highlights the efforts in optimizing topical delivery of CA inhibitors for glaucoma treatment []. It demonstrates the importance of balancing corneal permeability and CA inhibitory activity for effective topical ocular therapy.

Sulfanilamide

Compound Description: Sulfanilamide is a sulfonamide with historical significance as the first synthetic antibacterial agent. While it shares the sulfonamide group with ethoxzolamide, its primary mechanism of action targets bacterial folic acid synthesis rather than CA [].

Relevance: The inclusion of sulfanilamide in the study comparing binding affinities of various sulfonamides to CA isoforms helps illustrate the structural basis for CA inhibition []. It highlights that while sharing the sulfonamide moiety, subtle structural variations can lead to different pharmacological targets and activities.

CF3SO2NH2

Compound Description: This compound, a simple sulfonamide derivative, is not a clinically used drug but was included in a study evaluating the binding kinetics of sulfonamides to different CA isoforms [].

Relevance: While not a drug itself, CF3SO2NH2 provides insights into the structure-activity relationship of sulfonamide-based CA inhibitors, including ethoxzolamide []. By examining the binding kinetics of various sulfonamides, researchers can gain a deeper understanding of the molecular interactions governing CA inhibition and potentially design more effective inhibitors.

Indisulam

Compound Description: Indisulam is a sulfonamide drug candidate with antitumor activity. Its mechanism of action is thought to involve inhibition of certain cyclin-dependent kinases, but it also displays potent inhibition of some CA isoforms [].

Relevance: The discovery of indisulam's potent inhibition of VchCA, a CA from the pathogenic bacterium Vibrio cholerae, suggests that CA inhibitors, like ethoxzolamide, might have broader antimicrobial applications beyond their traditional uses []. This finding highlights the potential of repurposing existing CA inhibitors for combating infectious diseases.

Overview

Ethoxzolamide is a sulfonamide compound primarily recognized for its role as a carbonic anhydrase inhibitor. This compound has therapeutic applications in treating conditions such as glaucoma, where it helps lower intraocular pressure, and it also serves as a diuretic. Ethoxzolamide's mechanism of action involves inhibiting the enzyme carbonic anhydrase, which plays a critical role in regulating bicarbonate and pH levels in biological systems.

Source and Classification

Ethoxzolamide is classified under the category of carbonic anhydrase inhibitors. It is synthesized from various chemical precursors, typically involving sulfonamide derivatives. The compound is derived from the benzothiazole sulfonamide class, which has been extensively studied for its pharmacological properties. Ethoxzolamide is also known by its chemical name, 6-hydroxybenzothiazole-2-sulfonamide, and its molecular formula is C9H10N2O3S2C_9H_{10}N_2O_3S_2 .

Synthesis Analysis

The synthesis of Ethoxzolamide involves several steps that can be categorized into distinct reactions:

  1. Sulfonyl Chlorination: The initial step often includes the chlorination of a sulfonyl group to produce sulfonyl chlorides, which can then be converted into sulfonamide derivatives through reaction with aqueous ammonia .
  2. Formation of Ethoxzolamide: The synthesis typically proceeds through the formation of the benzothiazole ring followed by the introduction of the sulfonamide group. A common method includes:
    • Condensation Reactions: Utilizing compounds like 6-hydroxybenzothiazole and reacting them with appropriate reagents under acidic or basic conditions to yield Ethoxzolamide .
  3. Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of Ethoxzolamide features a benzothiazole core with a hydroxyl group and a sulfonamide moiety. The key structural components include:

  • Benzothiazole Ring: A fused ring system that contributes to the compound's biological activity.
  • Sulfonamide Group: This functional group is crucial for the inhibition of carbonic anhydrase enzymes.

The structural data indicates that Ethoxzolamide has specific functional groups that facilitate its interaction with target enzymes, enhancing its pharmacological efficacy .

Chemical Reactions Analysis

Ethoxzolamide participates in various chemical reactions, primarily focusing on its role as an inhibitor of carbonic anhydrase:

  1. Inhibition Mechanism: Ethoxzolamide binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition alters bicarbonate levels, affecting fluid secretion in tissues such as the eye .
  2. Thermodynamic Studies: Detailed thermodynamic analyses have been performed to understand the binding affinity and kinetics of Ethoxzolamide with different isoforms of carbonic anhydrase .
Mechanism of Action

Ethoxzolamide's mechanism of action involves competitive inhibition of carbonic anhydrase enzymes (specifically isoforms I, II, VII, and IX). The process can be summarized as follows:

  • Binding: Ethoxzolamide competes with water molecules at the enzyme's active site.
  • Reaction Interference: By inhibiting this enzyme, Ethoxzolamide reduces bicarbonate production, leading to decreased intraocular pressure in glaucoma patients and diuretic effects .
Physical and Chemical Properties Analysis

Ethoxzolamide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 226.31 g/mol.
  • Solubility: Soluble in water and organic solvents, which facilitates its absorption in biological systems.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for understanding how Ethoxzolamide behaves in pharmaceutical formulations and biological environments .

Applications

Ethoxzolamide has several significant applications in medicine:

  1. Treatment of Glaucoma: It effectively lowers intraocular pressure by inhibiting carbonic anhydrase activity in ocular tissues.
  2. Diuretic Use: As a diuretic agent, it promotes renal excretion of bicarbonate, sodium, and water.
  3. Research Applications: Ethoxzolamide serves as a valuable tool in pharmacological research for studying carbonic anhydrase functions and developing new inhibitors for therapeutic use .

Properties

CAS Number

452-35-7

Product Name

Ethoxzolamide

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-sulfonamide

Molecular Formula

C9H10N2O3S2

Molecular Weight

258.3 g/mol

InChI

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13)

InChI Key

OUZWUKMCLIBBOG-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER
Water solubility = 40 mg/l @ 25 deg
6.88e-01 g/L

Synonyms

Ethoxzolamide, Ethoxyzolamide, Ethoxazolamide, Cardrase, Ethamide

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.